

LC-MS/MS for sensitive detection of Butopamine hydrochloride in plasma

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Compound of Interest

Compound Name: Butopamine hydrochloride

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This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Butopamine hydrochloride** in plasma. The protocol is designed for pre-clinical and clinical pharmacokinetic studies, offering high throughput and accuracy.

Introduction

Butopamine, a synthetic sympathomimetic amine, is a selective β2-adrenergic agonist. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling in drug development.[1][2][3] This LC-MS/MS method provides the necessary sensitivity and selectivity for such analyses. The methodology employs a straightforward sample preparation technique followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry.

Experimental Protocols

- 1. Materials and Reagents
- Butopamine hydrochloride reference standard
- Stable isotope-labeled internal standard (SIL-IS), e.g., Butopamine-d4



- LC-MS grade acetonitrile, methanol, and water
- Formic acid (≥98%)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
- 2. Standard and Quality Control (QC) Sample Preparation
- Stock Solutions (1 mg/mL): Prepare separate stock solutions of Butopamine hydrochloride and the internal standard (IS) in methanol.
- Working Standard Solutions: Serially dilute the Butopamine stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and QC samples.
- Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., Low, Medium, High).
- Internal Standard Working Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
- 3. Sample Preparation (Solid Phase Extraction SPE)
- Pre-treatment: To 100 μL of plasma sample (calibrator, QC, or unknown), add 25 μL of the internal standard working solution and vortex briefly. Add 200 μL of 0.1% formic acid in water and vortex.
- SPE Column Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water.
- Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.



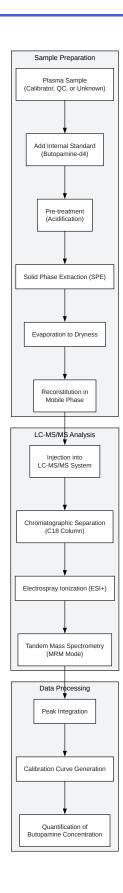




- Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the mobile phase A and transfer to an autosampler vial for analysis.

Experimental Workflow





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Caption: Workflow for Butopamine analysis in plasma.



4. LC-MS/MS Method

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Table 1: Chromatographic Conditions

Parameter	Value		
HPLC System	Agilent 1290 Infinity II or equivalent		
Column	C18, 2.1 x 50 mm, 1.8 μm		
Mobile Phase A	0.1% Formic Acid in Water		
Mobile Phase B	0.1% Formic Acid in Acetonitrile		
Flow Rate	0.4 mL/min		
Injection Volume	5 μL		
Column Temperature	40°C		
Gradient Program			
Time (min)	%B		
0.0	5		
0.5	5		
2.5	95		
3.5	95		
3.6	5		
5.0	5		

Table 2: Mass Spectrometric Parameters



Parameter	Value		
Mass Spectrometer	Agilent 6470 Triple Quadrupole or equivalent		
Ionization Mode	Electrospray Ionization (ESI), Positive		
Gas Temperature	325°C		
Gas Flow	10 L/min		
Nebulizer Pressure	45 psi		
Sheath Gas Temperature	375°C		
Sheath Gas Flow	12 L/min		
Capillary Voltage	3500 V		
MRM Transitions			
Compound	Precursor Ion (m/z)		
Butopamine	To be determined		
Butopamine-d4 (IS)	To be determined		

Note: MRM transitions for Butopamine and its stable isotope-labeled internal standard need to be optimized by direct infusion.

5. Data Analysis

- Data acquisition and processing are performed using appropriate software (e.g., Agilent MassHunter).
- Peak areas of Butopamine and the IS are integrated.
- A calibration curve is constructed by plotting the peak area ratio (Butopamine/IS) against the nominal concentration of the calibration standards.
- A linear regression with a weighting factor of $1/x^2$ is typically used.



 The concentration of Butopamine in QC and unknown samples is determined from the calibration curve.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables present typical acceptance criteria and hypothetical performance data.

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter	Acceptance Criteria		
Linearity (r²)	≥ 0.99		
Lower Limit of Quantitation (LLOQ)	Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%		
Accuracy	Within ±15% of the nominal value (±20% for LLOQ)		
Precision (CV%)	≤ 15% (≤ 20% for LLOQ)		
Recovery	Consistent, precise, and reproducible		
Matrix Effect	Internal standard normalized matrix factor should be consistent across lots		
Stability	Analyte stable under various storage and processing conditions		

Table 4: Hypothetical Quantitative Performance Data



Sample Type	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Precision (CV%)
LLOQ	0.1	0.095	95.0	8.5
QC Low	0.3	0.289	96.3	6.2
QC Medium	8.0	8.24	103.0	4.1
QC High	80.0	78.9	98.6	3.5

Conclusion

This application note describes a robust and sensitive LC-MS/MS method for the determination of **Butopamine hydrochloride** in plasma. The use of solid-phase extraction for sample cleanup and a stable isotope-labeled internal standard ensures high accuracy and precision.[4] [5] The method is suitable for high-throughput analysis in support of pharmacokinetic studies.

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